molecular formula C22H21N5O2S B12145744 N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12145744
M. Wt: 419.5 g/mol
InChI Key: WQRWLUYEMCHJBY-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a furan ring, a pyridine ring, and a triazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2,6-dimethylaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to further reactions involving the introduction of the furan, pyridine, and triazole rings through cyclization and substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Large-scale synthesis may utilize continuous flow reactors and automated systems to ensure consistent quality and scalability. The choice of reagents, catalysts, and solvents is crucial to achieving the desired product in an environmentally friendly and economically viable manner.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives with varying substituents on the aromatic rings and different heterocyclic groups. Examples include:

  • N-(2,6-dimethylphenyl)-2-{[4-(thiazol-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2,6-dimethylphenyl)-2-{[4-(benzyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan, pyridine, and triazole rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N5O2S/c1-15-6-3-7-16(2)20(15)24-19(28)14-30-22-26-25-21(17-8-4-10-23-12-17)27(22)13-18-9-5-11-29-18/h3-12H,13-14H2,1-2H3,(H,24,28)

InChI Key

WQRWLUYEMCHJBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4

Origin of Product

United States

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